1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of benzylic compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene . The resulting brominated intermediate is then subjected to further reactions to introduce the chloropropanone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives.
Scientific Research Applications
1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The chloropropanone moiety can also participate in reactions that alter the activity of enzymes or other targets.
Comparison with Similar Compounds
2,2-Bis(bromomethyl)-1,3-propanediol: This compound also contains bromomethyl groups and is used in similar applications.
2-Bromomethyl-1,3-dioxolane: Another bromomethyl-containing compound with different structural features.
1-Bromo-2-butyne: A bromomethyl derivative with an alkyne group.
Uniqueness: 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both bromomethyl and chloropropanone moieties provides versatility in synthetic and industrial processes.
Properties
Molecular Formula |
C12H14BrClO2 |
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Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-10-4-5-11(9(6-10)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
SYBQMYHLXRGYMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)CBr |
Origin of Product |
United States |
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